molecular formula C9H9F2NO B2521277 3-(2,3-Difluorophenyl)azetidin-3-ol CAS No. 1227617-02-8

3-(2,3-Difluorophenyl)azetidin-3-ol

Cat. No. B2521277
CAS RN: 1227617-02-8
M. Wt: 185.174
InChI Key: RQNDOAYWHUWALP-UHFFFAOYSA-N
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Description

Azetidin-3-ol derivatives, such as 3-(2,3-Difluorophenyl)azetidin-3-ol, are part of a broader class of compounds known as azetidines, which are four-membered cyclic lactams (beta-lactams). These compounds are recognized for their utility as building blocks in the synthesis of a wide range of organic molecules, leveraging the strain energy associated with their structure. They are particularly noted for their applications in the synthesis of beta-lactam antibiotics and various other biologically significant compounds that do not contain the beta-lactam ring .

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of beta-lactam synthons. For instance, azetidin-2-ones, which are closely related to the compound of interest, can be synthesized from amino acids through the formation of diazo ketones, which then react with nucleophiles to yield a variety of azetidine-containing amino-alcohol and amino-acid derivatives . Additionally, azetidines can be synthesized by iron-catalyzed thiol alkylation with N-Cbz azetidinols, demonstrating the versatility of azetidine derivatives in drug discovery programs .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol, a compound with a similar core structure to 3-(2,3-Difluorophenyl)azetidin-3-ol, has been determined, revealing a puckered four-membered ring and a network of intermolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. They can be transformed into different functionalized compounds, such as aminopropanes, oxazinan-2-ones, aziridines, and dioxan-2-ones, through reactions with chlorides and other reagents . Furthermore, azetidines can undergo rearrangements to form aziridines and other heterocyclic compounds, demonstrating their reactivity and potential as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their strained ring structure and substituents. For instance, the introduction of halogen atoms, such as in 3,3-dihalogenoazetidin-2-ones, can lead to stereospecific synthesis and chiral recognition, which are important for their biological activity and potential as pharmaceutical agents . The presence of electron-withdrawing groups, such as trifluoromethyl groups, can also affect the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis and Transformations in Medicinal Chemistry

The synthesis and transformations of functionalized β-amino acid derivatives, including those similar in structure to 3-(2,3-Difluorophenyl)azetidin-3-ol, have significant relevance in drug research due to their biological importance. Various metathesis reactions are utilized for the synthesis and further functionalization of cyclic β-amino acids, leading to new types of molecular entities. This approach is crucial in synthetic and medicinal chemistry for developing densely functionalized derivatives, showcasing the versatility, robustness, and efficiency of these methodologies. Such synthetic routes offer selective and stereocontrolled access to functionalized azetidinones and β-amino acid derivatives, which are foundational in creating novel therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).

Antioxidant Activity and Environmental Impact

The review on microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and toxicological effects of substances related to 3-(2,3-Difluorophenyl)azetidin-3-ol. Understanding the biodegradability and transformation of these chemicals is crucial for assessing their impact on ecosystems and human health. The environmental persistence of polyfluoroalkyl substances and their potential to degrade into perfluoroalkyl acids highlight the need for comprehensive studies on their behavior and effects in various environments (Liu & Avendaño, 2013).

properties

IUPAC Name

3-(2,3-difluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNDOAYWHUWALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (2 ml) was added to a solution of tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (0.80 g, 2.80 mmol) in dichloromethane (30 ml). The reaction mixture was stirred at ambient temperature for 1 h. The solvent was evaporated and the crude product was purified on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) to give the title compound (0.52 g). MS m/z (rel. intensity, 70 eV) 185 (M+, 1), 141 (68), 127 (bp), 114 (82), 63 (40).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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